6-Hydroxy-5-methylhexyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₂H₃₀D₄O₆ |
|---|---|
Molecular Weight |
398.53 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry and Metabolite Tracking
One of the primary applications of 6-Hydroxy-5-methylhexyl Phthalate-d4 is in analytical chemistry, where it is used as an internal standard for quantifying phthalate metabolites in biological samples. The deuterated form allows for precise measurement due to its distinct mass spectrum compared to non-deuterated compounds. This application is crucial in studies assessing human exposure to phthalates, particularly di(2-ethylhexyl) phthalate (DEHP) and its metabolites.
Case Study: Urinary Biomonitoring
In a study involving urinary biomonitoring, researchers utilized deuterated phthalates, including this compound, to track exposure levels among different populations. The use of deuterated standards improved the accuracy of metabolite quantification, leading to better understanding of exposure sources and potential health risks associated with phthalates .
Toxicological Research
Research involving this compound extends into toxicological studies, particularly in understanding the metabolic pathways and potential toxic effects of phthalates. By using this compound as a reference, researchers can elucidate the pharmacokinetics of phthalates in biological systems.
Example: Metabolism Studies
Pharmacokinetic studies have shown that metabolites such as mono-(2-ethylhexyl) phthalate (MEHP) are significant biomarkers for assessing DEHP exposure. The incorporation of deuterated forms like this compound enhances the detection sensitivity and specificity in these studies .
Environmental Monitoring
Another critical application is in environmental monitoring, where this compound is used to assess contamination levels in various matrices such as water, soil, and air. This compound helps in evaluating the environmental fate of phthalates and their degradation products.
Table: Environmental Applications of this compound
| Application Area | Description |
|---|---|
| Water Quality Assessment | Used as a marker for detecting phthalate contamination in aquatic environments. |
| Soil Analysis | Helps quantify phthalate residues in agricultural soils, assessing potential risks to crops and food safety. |
| Air Quality Monitoring | Utilized in air sampling methods to determine airborne levels of phthalates and their impact on human health. |
Pharmaceutical Development
In pharmaceutical research, this compound serves as a model compound for developing new formulations that minimize the use of harmful plasticizers like DEHP. Its role as an alternative plasticizer is being explored to reduce health risks associated with traditional phthalates.
Research Insights
Studies indicate that substituting conventional plasticizers with safer alternatives can mitigate reproductive toxicity observed with DEHP exposure . The investigation into the safety profiles of these alternatives often employs deuterated compounds for rigorous testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Deuterated phthalates share core aromatic ester structures but differ in alkyl chain length, branching, and substituents. These variations dictate their physicochemical properties and applications:
Table 1: Key Properties of 6-Hydroxy-5-methylhexyl Phthalate-d4 and Analogs
†Calculated based on non-deuterated diethyl phthalate (222.24 g/mol) + 4 deuteriums. ‡Referenced as "IS4" in –2.
Chromatographic Behavior
In GC/MS analyses, deuterated phthalates like diethyl-d4 elute earlier than non-deuterated analogs due to reduced molecular weight. For example, diethyl phthalate-d4 (IS4) is used to quantify compounds like dibutyl phthalate* (retention time ~16–27 min) . The hydroxy group in this compound may delay retention time compared to non-polar analogs, a critical factor in method development.
Research Findings and Implications
- Toxicological Profiles: Hydroxylated derivatives like this compound may pose higher toxicity risks due to reactive metabolite formation, contrasting with non-hydroxylated standards like diethyl-d4 .
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling in phthalate esters is achieved through two primary approaches:
-
Deuterated Aromatic Precursors : Using o-xylene-D₁₀ as a starting material for phthalic anhydride synthesis ensures deuterium incorporation in the aromatic ring. However, for 6-Hydroxy-5-methylhexyl Phthalate-d4, deuterium is localized in the alkyl chain, necessitating alternative methods.
-
Deuterated Alcohol Precursors : The alkyl chain deuteration requires synthesizing 6-hydroxy-5-methylhexanol-d4. This is typically accomplished via reduction of 5-methyl-2-hexanone using sodium borodeuteride (NaBD₄), introducing deuterium at the hydroxyl-bearing carbon.
Reaction Scheme :
This step achieves >98% isotopic enrichment, as confirmed by NMR.
Esterification of Deuterated Alcohol with Phthalic Anhydride
Acid-Catalyzed Esterification
The deuterated alcohol is reacted with phthalic anhydride under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the target compound.
Typical Conditions :
-
Molar Ratio : 1:2 (phthalic anhydride : alcohol)
-
Temperature : 120–140°C
-
Duration : 6–8 hours
-
Catalyst : 1% w/w H₂SO₄
Reaction Efficiency :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (GC-MS) | >99% |
| Isotopic Enrichment | 98–99% |
The reaction mixture is quenched with aqueous NaHCO₃, and the product is extracted using dichloromethane.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (hexane:ethyl acetate = 4:1) to remove unreacted alcohol and acidic byproducts. Final isolation yields a colorless liquid with a density of 0.98 g/cm³.
Spectroscopic Validation
-
NMR (400 MHz, CDCl₃):
-
HRMS :
Industrial and Analytical Applications
Use as an Internal Standard
This compound is employed in LC-MS/MS for quantifying phthalate metabolites in biological matrices. Its deuterated structure minimizes matrix interference, enabling precise detection at sub-ppb levels.
Stability Under Environmental Conditions
Studies show the compound remains stable in aqueous matrices (pH 2–9) for >30 days, with <5% degradation. However, prolonged exposure to UV light induces photolysis, necessitating storage in amber vials.
Challenges and Optimization
Q & A
Q. What are the critical considerations for synthesizing 6-Hydroxy-5-methylhexyl Phthalate-d4 with high isotopic purity?
Synthesis requires deuterium-labeled reagents (e.g., deuterated alcohols or acids) to replace hydrogen atoms at specific positions. Key steps include:
- Esterification : Reacting phthalic anhydride with deuterated 6-hydroxy-5-methylhexanol under controlled acidity and temperature to minimize side reactions.
- Purification : Distillation or recrystallization to remove non-deuterated impurities, followed by analytical validation via mass spectrometry (MS) to confirm isotopic integrity (>98% deuterium incorporation) .
- Quality Control : Use nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and absence of hydrolyzed byproducts .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., diethyl phthalate-d4) is preferred for trace analysis:
- Sample Preparation : Liquid-liquid extraction using acetonitrile or hexane to isolate the compound from lipids and proteins.
- Internal Standards : Spiking with isotopically labeled analogs (e.g., diethyl phthalate-d4) to correct for matrix effects and instrument variability .
- Detection : Monitor deuterium-specific ion fragments (e.g., m/z shifts corresponding to D4 labeling) to distinguish the compound from non-deuterated contaminants .
Advanced Research Questions
Q. How can researchers design experiments to trace the metabolic pathways of this compound in mammalian systems?
- Isotopic Tracing : Administer the deuterated compound in vivo and analyze tissues/fluids via LC-MS/MS to detect deuterium-retaining metabolites (e.g., monoester derivatives).
- Enzymatic Hydrolysis : Incubate with esterases (e.g., liver microsomes) to study hydrolysis kinetics and identify primary metabolites. Quantify deuterium loss to assess metabolic stability .
- Oxidative Stress Assays : Measure reactive oxygen species (ROS) generation in cell lines exposed to the compound, using fluorometric probes (e.g., DCFH-DA) to link metabolism to mutagenic potential .
Q. How should contradictory data on the compound’s toxicity be resolved in cumulative risk assessments?
- Source Analysis : Identify whether discrepancies arise from methodological differences (e.g., dosing regimens, model organisms) or analytical limitations (e.g., cross-reactivity in immunoassays).
- Iterative Testing : Replicate studies using harmonized protocols (e.g., OECD guidelines) and advanced endpoints like epigenomic profiling or multi-omics integration.
- Uncertainty Quantification : Apply probabilistic models to weight data based on study quality, as recommended by cumulative risk assessment frameworks .
Q. What strategies optimize the use of this compound in NMR and MS-based structural studies?
- NMR : Exploit deuterium’s quadrupolar relaxation to simplify spectra. Use ²H-decoupled ¹³C NMR to enhance resolution of ester carbonyl signals (~170 ppm) .
- MS/MS Fragmentation : Collision-induced dissociation (CID) at 20–30 eV to generate diagnostic ions (e.g., m/z 149 for phthalate core; deuterium-specific neutral losses).
- Quantitative Calibration : Prepare calibration curves with deuterated analogs to account for ionization efficiency differences between labeled and unlabeled species .
Methodological Best Practices
Q. What protocols ensure the compound’s stability during long-term storage?
- Storage Conditions : Store in airtight, amber glass vials at −20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Solvent Selection : Dissolve in deuterated solvents (e.g., DMSO-d6) for NMR studies; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).
- Stability Monitoring : Perform periodic GC-MS or HPLC-UV analyses to detect degradation products (e.g., phthalic acid) .
Q. How can researchers mitigate interference from non-deuterated phthalates in environmental samples?
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) to resolve structurally similar phthalates.
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to differentiate isotopic clusters (e.g., D4 vs. natural abundance ¹³C/²H).
- Blank Correction : Analyze procedural blanks to identify and subtract background contamination (e.g., di-n-hexyl phthalate from lab equipment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
